4-Difluoromethyl-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Difluoromethyl-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the use of difluoromethylating and trifluoromethylating reagents under controlled conditions. For instance, difluoromethylation can be achieved using difluoromethyl halides in the presence of a base, while trifluoromethylation often employs trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to yield amines.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents for these reactions include halides, bases, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like dichloromethane or ethyl acetate and temperatures ranging from room temperature to elevated temperatures depending on the reaction .
Major Products
The major products formed from these reactions include substituted benzonitriles, benzoic acids, and amines, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
4-Difluoromethyl-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of fluorinated pharmaceuticals due to its potential bioactivity and metabolic stability.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the difluoromethyl group.
3-(Trifluoromethyl)benzonitrile: Similar but with the trifluoromethyl group in a different position.
4-Difluoromethylbenzonitrile: Similar but lacks the trifluoromethyl group.
Uniqueness
4-Difluoromethyl-3-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
4-(difluoromethyl)-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)6-2-1-5(4-15)3-7(6)9(12,13)14/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBLWMPYYPKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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